Nocathiacin acid Nocathiacin acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1935189
InChI: InChI=1S/C58H56N12O18S5/c1-21(71)37-49(76)67-38(22(2)83-7)52-62-31(19-91-52)48(75)68-41-43-44(88-35-12-58(4,81)45(69(5)6)23(3)87-35)57(80)85-13-24-9-8-10-33-36(24)26(14-84-43)42(70(33)82)56(79)86-15-27(59-46(73)29-18-92-54(41)63-29)51-60-28(16-90-51)39-25(50-61-30(17-89-50)47(74)66-37)11-34(72)40(65-39)53-64-32(20-93-53)55(77)78/h8-11,16-21,23,27,35,37,41,43-45,71-72,81-82H,12-15H2,1-7H3,(H,59,73)(H,66,74)(H,67,76)(H,68,75)(H,77,78)/b38-22+/t21-,23+,27+,35+,37+,41+,43+,44+,45-,58+/m1/s1
SMILES:
Molecular Formula: C58H56N12O18S5
Molecular Weight: 1369.5 g/mol

Nocathiacin acid

CAS No.:

Cat. No.: VC1935189

Molecular Formula: C58H56N12O18S5

Molecular Weight: 1369.5 g/mol

* For research use only. Not for human or veterinary use.

Nocathiacin acid -

Specification

Molecular Formula C58H56N12O18S5
Molecular Weight 1369.5 g/mol
IUPAC Name 2-[(1S,18S,21E,28S,29S,30S)-30-[(2S,4S,5R,6S)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C58H56N12O18S5/c1-21(71)37-49(76)67-38(22(2)83-7)52-62-31(19-91-52)48(75)68-41-43-44(88-35-12-58(4,81)45(69(5)6)23(3)87-35)57(80)85-13-24-9-8-10-33-36(24)26(14-84-43)42(70(33)82)56(79)86-15-27(59-46(73)29-18-92-54(41)63-29)51-60-28(16-90-51)39-25(50-61-30(17-89-50)47(74)66-37)11-34(72)40(65-39)53-64-32(20-93-53)55(77)78/h8-11,16-21,23,27,35,37,41,43-45,71-72,81-82H,12-15H2,1-7H3,(H,59,73)(H,66,74)(H,67,76)(H,68,75)(H,77,78)/b38-22+/t21-,23+,27+,35+,37+,41+,43+,44+,45-,58+/m1/s1
Standard InChI Key ABFLENNUCCPFIK-PYICNBCASA-N
Isomeric SMILES C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H]3[C@H]4C5=NC(=CS5)C(=O)N[C@@H](COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N4)[C@@H](C)O)O)C1=NC(=CS1)C(=O)O)(C)O)N(C)C
Canonical SMILES CC1C(C(CC(O1)OC2C3C4C5=NC(=CS5)C(=O)NC(COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N4)C(C)O)O)C1=NC(=CS1)C(=O)O)(C)O)N(C)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

Nocathiacin acid (C58H56N12O18S5) has a molecular weight of 1369.5 g/mol . It is structurally related to nocathiacin I but lacks the dehydroalanine side chain, instead featuring a carboxylic acid group. The compound maintains the complex macrocyclic structure characteristic of thiazolyl peptide antibiotics, with multiple thiazole rings, a hydroxypyridine moiety, and an N-hydroxyindole component.

Structural Features

The structure of nocathiacin acid retains most of the core elements found in nocathiacin I, including:

  • A 2,5,6-trithiazolyl-3-hydroxypyridine moiety

  • A threonine residue

  • Multiple thiazole rings

  • An N,N-dimethylamino sugar moiety

  • An indole-2-carbonyl moiety

  • A tricyclic peptide framework

The primary structural difference between nocathiacin acid and nocathiacin I is the conversion of the dehydroalanine side chain to a carboxylic acid functional group . This modification provides a versatile handle for further chemical derivatization while maintaining the core structural elements responsible for antimicrobial activity.

Synthesis and Chemical Transformations

Preparation from Nocathiacin I

Nocathiacin acid is synthesized from nocathiacin I through selective cleavage of the dehydroalanine side chain. The conversion can be accomplished through several methods:

Trifluoroacetic Anhydride Method

Xu et al. reported a high-yielding synthesis using trifluoroacetic anhydride and pyridine in tetrahydrofuran (THF) at room temperature . This approach represents a mild and selective method for cleaving the dehydroalanine unit without disrupting other sensitive functional groups in the complex natural product.

Alternative Synthetic Approaches

An alternative method involves using iodomethane and hydriodic acid in THF at 45°C, which was initially developed for converting nocathiacin I to nocathiacin IV . While this method primarily targets different transformations, related approaches have been adapted for generating nocathiacin acid derivatives.

Microbial Generation

Interestingly, nocathiacin acid can also be produced through microbial transformation. Wei et al. demonstrated the microbial generation of nocathiacin acid from nocathiacin I using specific bacterial strains . This biotransformation approach offers a potentially more environmentally friendly route to nocathiacin acid production.

Derivatization of Nocathiacin Acid

Amide Derivatives

The carboxylic acid group in nocathiacin acid serves as an excellent handle for further chemical modification, particularly through amide formation. Several water-soluble amide derivatives have been synthesized using standard peptide coupling conditions . These modifications have led to compounds with improved pharmaceutical properties while maintaining antimicrobial activity.

Table 1: Selected Amide Derivatives of Nocathiacin Acid and Their Properties

CompoundR GroupWater Solubility (mg/mL)MIC Against S. aureus (μg/mL)
Nocathiacin IDehydroalanine0.34 (pH 4.0)0.007
Morpholine propyl amideMorpholine propyl>10.0 (pH 3.2)0.5
Dimethylaminoethyl amideDimethylaminoethyl>3.8 (pH 3.1)2.0
Pyrazolyl-methyl amidePyrazolyl-methyl>2.9 (pH 2.8)0.25

Note: Data compiled from multiple sources

Structural Optimization

The derivatization of nocathiacin acid has enabled medicinal chemists to explore structure-activity relationships and optimize both the antimicrobial potency and pharmaceutical properties of these compounds. Key modifications include:

  • Introduction of basic amine groups to improve water solubility

  • Addition of heterocyclic moieties to modulate pharmacokinetic properties

  • Incorporation of polar functional groups to enhance bioavailability

Biological Activity and Mechanism of Action

Antimicrobial Activity Profile

Like other nocathiacin derivatives, compounds derived from nocathiacin acid exhibit potent activity against Gram-positive bacteria, including multiple-drug resistant pathogens such as:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Penicillin-resistant Streptococcus pneumoniae (PRSP)

  • Vancomycin-resistant Enterococci (VRE)

The minimum inhibitory concentrations (MICs) of nocathiacin acid derivatives against these pathogens typically range from 0.001 to 2 μg/mL, indicating exceptional potency .

Structure-Activity Relationships

Studies on nocathiacin acid derivatives have revealed important structure-activity relationships:

  • The macrocyclic core structure is essential for antimicrobial activity

  • Modification of the dehydroalanine to a carboxylic acid maintains activity while providing a versatile functional group for further derivatization

  • Introduction of polar or basic groups at the carboxylic acid position can improve water solubility while preserving antimicrobial efficacy

  • The N-hydroxyindole moiety contributes significantly to antimicrobial potency

Mechanism of Action

Nocathiacin acid derivatives, like other thiazolyl peptide antibiotics, are believed to act by inhibiting bacterial protein synthesis. They likely bind to the 50S ribosomal subunit, blocking peptide bond formation and thereby preventing bacterial growth . This mechanism differs from those of many clinically used antibiotics, potentially explaining the activity against drug-resistant bacterial strains.

Applications and Future Perspectives

Current Applications

The primary application of nocathiacin acid is as a versatile intermediate for synthesizing improved nocathiacin derivatives with enhanced pharmaceutical properties. These derivatives may address limitations of the parent compound, particularly regarding water solubility and pharmacokinetics.

Anti-Tuberculosis Activity

Some nocathiacin derivatives, including those potentially derived from nocathiacin acid, have shown promising activity against Mycobacterium tuberculosis . For example, a morpholine propyl amide derivative demonstrated potent activity (MIC ≤2.5 μM) against M. tuberculosis H37Rv strain while offering significantly improved water solubility (>10 mg/mL compared to 0.34 mg/mL for nocathiacin I) .

Future Research Directions

Several promising research directions for nocathiacin acid include:

  • Further optimization of water-soluble derivatives for clinical development

  • Exploration of semi-synthetic approaches to generate novel analogues

  • Development of targeted delivery systems to enhance efficacy and reduce potential toxicity

  • Investigation of synergistic combinations with existing antibiotics to combat resistance

Challenges and Limitations

Despite the promising antimicrobial properties of nocathiacin acid derivatives, several challenges remain:

  • Complex structural features that complicate large-scale synthesis

  • Limited understanding of pharmacokinetic properties in vivo

  • Potential for toxicity due to the complex polycyclic structure

  • Need for comprehensive resistance studies to predict clinical utility

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